Cas no 1803610-06-1 (1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride)
![1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride structure](https://www.kuujia.com/scimg/cas/1803610-06-1x500.png)
1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride
- 1-((azetidin-3-yl)methyl)-4-methylpiperazine 3HCl
-
- MDL: MFCD28968289
- Inchi: 1S/C9H19N3.3ClH/c1-11-2-4-12(5-3-11)8-9-6-10-7-9;;;/h9-10H,2-8H2,1H3;3*1H
- InChI Key: UQOBZWCQHHIGNK-UHFFFAOYSA-N
- SMILES: N1(CC2CNC2)CCN(C)CC1.[H]Cl.[H]Cl.[H]Cl
1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-222248-0.25g |
1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride |
1803610-06-1 | 95% | 0.25g |
$459.0 | 2023-09-16 | |
Enamine | EN300-222248-10.0g |
1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride |
1803610-06-1 | 95% | 10g |
$3992.0 | 2023-06-08 | |
TRC | B408938-10mg |
1-(Azetidin-3-ylmethyl)-4-methylpiperazine trihydrochloride |
1803610-06-1 | 10mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-222248-5.0g |
1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride |
1803610-06-1 | 95% | 5g |
$2692.0 | 2023-06-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2308-1-10G |
1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride |
1803610-06-1 | 95% | 10g |
¥ 25,608.00 | 2023-04-14 | |
Enamine | EN300-222248-0.5g |
1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride |
1803610-06-1 | 95% | 0.5g |
$723.0 | 2023-09-16 | |
Enamine | EN300-222248-2.5g |
1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride |
1803610-06-1 | 95% | 2.5g |
$1819.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2308-1-1G |
1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride |
1803610-06-1 | 95% | 1g |
¥ 5,121.00 | 2023-04-14 | |
1PlusChem | 1P01AMDS-5g |
1-(Azetidin-3-ylmethyl)-4-methylpiperazine trihydrochloride |
1803610-06-1 | 95% | 5g |
$3027.00 | 2025-03-19 | |
Aaron | AR01AMM4-10g |
1-(azetidin-3-ylmethyl)-4-methylpiperazine trihydrochloride |
1803610-06-1 | 95% | 10g |
$5514.00 | 2023-12-14 |
1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride Related Literature
-
Yifan Zhao,Yin Lian,Huifeng Tan Phys. Chem. Chem. Phys., 2019,21, 11748-11754
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
Additional information on 1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride
1-[(Azetidin-3-yl)Methyl]-4-Methylpiperazine Trihydrochloride: A Comprehensive Overview
1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride (CAS No. 1803610-06-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a trihydrochloride salt of a substituted piperazine. The unique structure of this compound, featuring an azetidine ring and a methylated piperazine moiety, makes it a valuable candidate for various therapeutic applications.
The azetidine ring, a four-membered cyclic amine, is known for its high reactivity and conformational rigidity. This characteristic contributes to the compound's potential as a ligand for specific biological targets. The methyl group on the piperazine ring further enhances the compound's lipophilicity and bioavailability, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride in modulating various biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain G protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. GPCRs play crucial roles in numerous physiological processes, including neurotransmission, hormone signaling, and immune responses.
In addition to its GPCR modulating properties, 1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride has been investigated for its potential as an antidepressant and anxiolytic agent. Preclinical studies have demonstrated that this compound can effectively reduce anxiety-like behaviors in animal models without significant side effects. These findings suggest that 1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride may offer a novel therapeutic approach for treating mood disorders.
The pharmacokinetic properties of 1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride have also been extensively studied. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it suitable for chronic administration in clinical settings. Furthermore, the compound's stability under various conditions ensures its reliability as a pharmaceutical agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride in human subjects. Early results from Phase I trials have shown promising outcomes, with participants reporting minimal adverse effects and significant improvements in targeted symptoms. These preliminary findings have paved the way for more advanced clinical studies to further validate the therapeutic potential of this compound.
Beyond its therapeutic applications, 1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride has also been explored for its use in chemical synthesis and as a building block for more complex molecules. Its unique structural features make it a valuable intermediate in the development of new drugs and materials. Researchers are continually investigating ways to optimize the synthesis of this compound to improve yield and purity, thereby enhancing its utility in both academic and industrial settings.
In conclusion, 1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride (CAS No. 1803610-06-1) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it a compelling candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, 1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride is poised to play a significant role in advancing the field of drug discovery.
1803610-06-1 (1-[(azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride) Related Products
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
